5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its structural complexity and its utility in various chemical and biological applications. The oxazolidine ring is an important structural unit in many biologically active compounds, making this compound a valuable subject of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. One common method includes metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods: Industrial production of this compound can be achieved through a multistep process starting from L-serine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected serine is then converted to the corresponding N-Boc serinol, which is subsequently oxidized to form this compound.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has found widespread use in scientific research due to its versatility:
Biology: The compound’s structural features make it a valuable intermediate in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves the formation of a diastereomeric complex with the substrate. This complexation controls the stereochemistry of the reaction, ensuring the desired configuration of the product. The complexation is reversible, allowing for the recovery of the auxiliary after the reaction is complete.
Comparison with Similar Compounds
Oxazolidines: These compounds share the oxazolidine ring structure but may differ in their substituents and functional groups.
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom found in oxazolidines, leading to different reactivity and applications.
Uniqueness: 5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral auxiliary and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
71264-44-3 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)7-5(10)11-6/h3H,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
KWKYHAGSZZGELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)O1)C(=O)O)C |
Origin of Product |
United States |
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